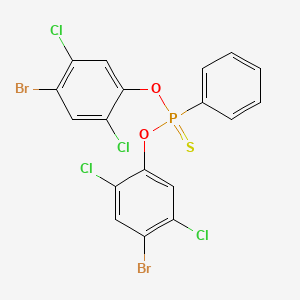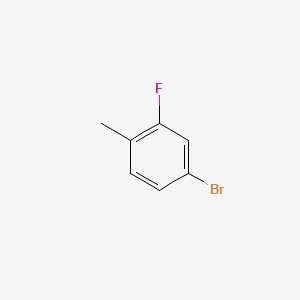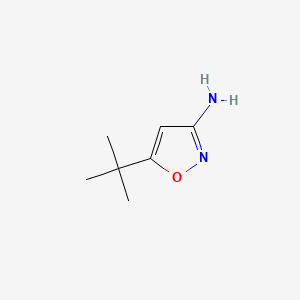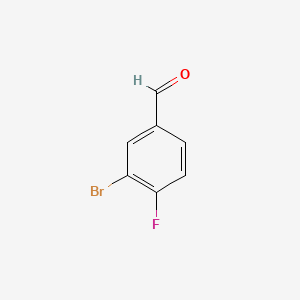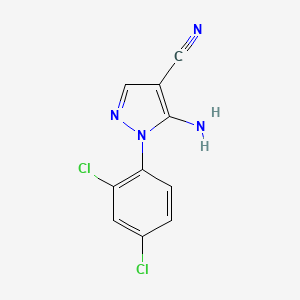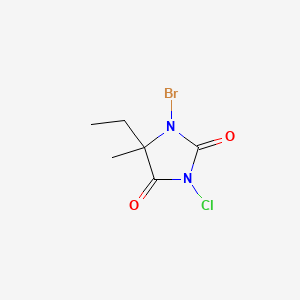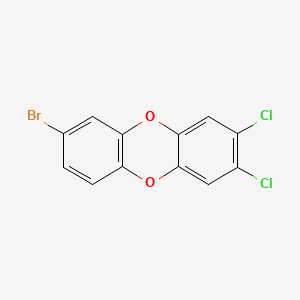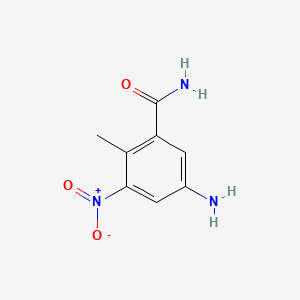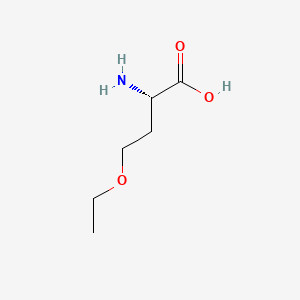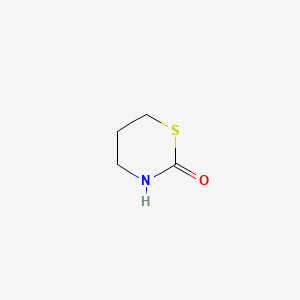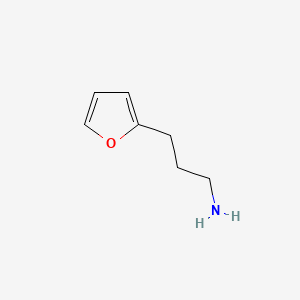
Acid Green 27
Vue d'ensemble
Description
Acid Green 27 is a water-soluble organic acid dye . It is used for the dyeing of wool and silk . It has poor leveling and extractability . It is dark when it is dyed with copper ions, and it is yellow when it encounters iron ions and chromium ions . It is often considered a pollutant .
Synthesis Analysis
The recrystallization of the unstructured dye Acid Green 27 (AG27) in a mixed solvent of alcohol (ethanol or methanol) and water was systematically studied . The results demonstrated that AG27 crystals with uniform sizes and controllable shapes can be produced by simply changing the volume ratio of ethanol (or methanol) and deionized water (DIW) . Rodlike and shuttlelike AG27 crystals can be selectively synthesized .
Molecular Structure Analysis
Acid Green 27 is a dark-green powder with a molecular weight of 706.75 . Its molecular formula is C34H32N2Na2O8S2 . It is a chemical compound with an absorbance peak at 202 nm .
Chemical Reactions Analysis
The recrystallization of Acid Green 27 in a mixed solvent of alcohol and water has been studied . The results demonstrated that AG27 crystals with uniform sizes and controllable shapes can be produced by simply changing the volume ratio of ethanol (or methanol) and deionized water .
Physical And Chemical Properties Analysis
Acid Green 27 is a dark-green powder . It is soluble in water, the solution has no tendency to aggregate at room temperature, soluble in o-chlorophenol, slightly soluble in acetone, ethanol, pyridine, insoluble in chloroform, toluene .
Applications De Recherche Scientifique
Dyeing Industry
Acid Green 27, like many other acid dyes, is primarily used in the dyeing industry . It is used to color textiles, leather, and paper. The dye has a high affinity for protein and polyamide fibers, making it particularly suitable for dyeing wool and silk.
Biological Staining
In biological research, Acid Green 27 can be used as a stain . It can help visualize and differentiate cellular components or structures under a microscope. This can be particularly useful in histology and pathology.
Ink Manufacturing
Acid dyes like Acid Green 27 can be used in the production of inks . These inks can be used for printing on various surfaces, including paper and textiles.
Environmental Research
In environmental research, Acid Green 27 could potentially be used as a tracer dye . Tracer dyes are used to track water flow patterns, helping researchers understand how pollutants spread in a water system.
Safety and Hazards
Mécanisme D'action
Target of Action
Acid Green 27, also known as C.I. 61580, is a chemical compound primarily used as a dye
Mode of Action
These interactions allow the dye to bind to its targets and impart color, which can be used for visualization under certain conditions .
Result of Action
The primary result of Acid Green 27’s action is the staining of target materials, which can include biological tissues and cells . This staining allows for the visualization of these targets under certain conditions, which can be useful in a variety of research and industrial applications.
Action Environment
The action of Acid Green 27 can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the solution can affect the binding efficiency and stability of the dye. Furthermore, the presence of other molecules can also influence the action of Acid Green 27, as they may compete with the dye for binding sites on the target .
Propriétés
IUPAC Name |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXAUJCFZBSNKZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889520 | |
| Record name | Acid Green 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Green 27 | |
CAS RN |
6408-57-7 | |
| Record name | C.I. 61580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-butyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Green 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-butylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Acid Green 27 and what is its primary application in scientific research?
A1: Acid Green 27 is an organic dye often employed as a model compound in scientific research to study adsorption processes and enzymatic activity. [, , , ] It belongs to the anthraquinone class of dyes and is known for its vibrant green color. While not a drug itself, its properties make it a suitable subject for various investigations relevant to environmental science and biochemistry.
Q2: How does Acid Green 27 interact with materials like activated carbon and what factors influence this interaction?
A2: Acid Green 27 exhibits strong adsorption onto activated carbon, making it a relevant subject for studying wastewater treatment methods. [] The efficiency of this adsorption is influenced by factors like the dosage of activated carbon, the pH of the solution, initial dye concentration, contact time, and temperature. Research suggests that the adsorption process of Acid Green 27 onto activated carbon follows the Freundlich isotherm model and is physisorption in nature, implying weak van der Waals forces drive the interaction. []
Q3: The research mentions Acid Green 27's effectiveness across a spectrum of wavelengths. Can you elaborate on this and its significance?
A4: Acid Green 27 effectively quenches the fluorescence of various fluorophores across the visible spectrum and into the near-infrared range. [] This broad applicability is significant because it enables researchers to develop multiplex assays. By employing different fluorophores with distinct emission wavelengths, each paired with Acid Green 27 as a quencher, the activity of multiple enzymes can be monitored simultaneously in a single sample. This capability is particularly valuable when studying complex biological systems and pathways, such as those involving histone modifications. []
Q4: What are the environmental implications of using Acid Green 27 and are there any concerns regarding its disposal?
A5: While Acid Green 27 serves as a valuable tool in research, its presence in wastewater can have adverse environmental impacts. [, ] As an anionic dye, it can contaminate water bodies, affecting aquatic life and potentially posing risks to human health. Therefore, responsible waste management practices are crucial. Research focuses on developing efficient and eco-friendly methods for removing Acid Green 27 from wastewater, with adsorption onto materials like modified blast-furnace slag showing promise as a cost-effective solution. []
Q5: The research paper mentions recrystallization of Acid Green 27. What is the significance of controlling the crystal shape of this dye?
A6: Researchers have successfully controlled the shape of Acid Green 27 crystals during recrystallization by manipulating solvent mixtures. [] This ability to control crystal morphology is significant because crystal shape can influence the dye's physical and chemical properties, such as its solubility, stability, and optical characteristics. These factors, in turn, can impact the dye's performance in various applications, including its use in research assays or industrial processes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




